3-Hydroxypropylboronic acid pinacol ester
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Overview
Description
3-Hydroxypropylboronic acid pinacol ester is an organic compound with the molecular formula C9H19BO3. It is a boronic ester derivative, specifically a pinacol ester, which is commonly used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a boronic acid group attached to a hydroxypropyl chain, which is further stabilized by a pinacol ester group. This structure imparts unique chemical properties that make it valuable in various chemical reactions and applications .
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxypropylboronic acid pinacol ester are organic synthesis processes, particularly the Suzuki–Miyaura coupling . This compound is a highly valuable building block in organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the compound, which is a critical step in many organic synthesis reactions . The protodeboronation of this compound utilizes a radical approach .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve carbon-carbon bond formation, such as in the Suzuki–Miyaura coupling . The compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the compound is usually bench stable, easy to purify, and often commercially available
Result of Action
The result of the action of this compound is the formation of new organic compounds through carbon-carbon bond formation . The compound’s protodeboronation process allows for the conversion of pinacol boronic esters into iodides, bromides, chlorides, and thioethers . It also enables the formation of nitriles and allylated compounds via C–C bond formation using sulfonyl radical traps .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of the hydrolysis reaction of some phenylboronic pinacol esters, which are structurally similar to this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be significantly influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropylboronic acid pinacol ester typically involves the reaction of 3-hydroxypropylboronic acid with pinacol in the presence of a suitable catalyst. One common method is the esterification reaction, where the boronic acid reacts with pinacol under acidic or basic conditions to form the ester. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the product is purified by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for the efficient and controlled synthesis of the compound, minimizing side reactions and improving yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
3-Hydroxypropylboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for boron neutron capture therapy (BNCT) agents.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Hydroxyphenylboronic acid pinacol ester
- Isopropylboronic acid pinacol ester
Uniqueness
3-Hydroxypropylboronic acid pinacol ester is unique due to its hydroxypropyl chain, which imparts additional reactivity and versatility compared to other boronic esters. This makes it particularly useful in applications requiring specific functional group interactions and stability under various reaction conditions .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYZZFFCKGWZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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